2,3-difluoro-6-nitro-N-propylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-nitro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-2-5-12-9-7(13(14)15)4-3-6(10)8(9)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXQEKYLSBPCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734418 | |
| Record name | 2,3-Difluoro-6-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250052-21-1 | |
| Record name | 2,3-Difluoro-6-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Difluoro 6 Nitro N Propylaniline
Strategic Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2,3-difluoro-6-nitro-N-propylaniline reveals two primary disconnection points, leading to two main synthetic strategies. The most logical disconnection is at the N-propyl bond, suggesting an N-alkylation of a key aniline (B41778) precursor. A second possibility involves the disconnection of the nitro group, pointing towards a late-stage nitration of a difluoro-N-propylaniline intermediate.
Consideration of Nitro- and Fluorine-substituted Aniline Synthons
The primary retrosynthetic route identifies 2,3-difluoro-6-nitroaniline (B1301635) as the principal synthon. This precursor is an attractive intermediate as it already contains the core aromatic structure with the required fluorine and nitro substituents in the correct positions. The synthesis of the final product would then involve a straightforward N-alkylation reaction. The commercial availability of 2,3-difluoro-6-nitroaniline (CAS 211693-73-1) further validates this approach as a viable synthetic strategy. nih.gov
An alternative, though less direct, retrosynthetic approach would involve the initial synthesis of 2,3-difluoro-N-propylaniline . This intermediate would then require a regioselective nitration to introduce the nitro group at the C6 position. This strategy is more challenging due to the potential for the formation of multiple nitro isomers.
Direct Synthesis Approaches to the Core Structure
Direct synthesis of this compound can be approached through two main pathways, each with its own set of protocols and challenges.
N-Alkylation Protocols for Anilines
The N-alkylation of the key precursor, 2,3-difluoro-6-nitroaniline, is a direct method to introduce the propyl group and complete the synthesis of the target molecule. However, the aniline nitrogen in this precursor is significantly deactivated due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group, making it a poor nucleophile. Therefore, robust N-alkylation methods are required.
Several propylating agents can be considered for the N-alkylation of 2,3-difluoro-6-nitroaniline. The choice of agent will influence the reaction conditions and the catalytic system required.
Propyl Halides: Propyl bromide or propyl iodide are common alkylating agents that can be used in the presence of a base to neutralize the hydrogen halide formed during the reaction. The use of a strong base is often necessary to deprotonate the weakly acidic aniline.
Propanol (B110389): The use of propanol as an alkylating agent represents a greener and more atom-economical approach. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline.
A comparison of these propylation strategies is presented in the table below.
| Propylating Agent | General Reaction Conditions | Advantages | Challenges |
| Propyl Bromide | Aprotic solvent (e.g., DMF, acetonitrile), strong base (e.g., NaH, K₂CO₃), elevated temperature. | Readily available, well-established reactivity. | Formation of stoichiometric amounts of salt by-products, potential for over-alkylation to the tertiary amine, requires a strong base. |
| Propanol | Requires a catalyst (e.g., Ru, Ir, or other transition metal complexes), often in the presence of a base, high temperatures. | "Green" approach with water as the only byproduct, high atom economy. | Requires a specific and often expensive catalyst, may require higher temperatures and longer reaction times, catalyst deactivation can occur. |
Given the deactivated nature of 2,3-difluoro-6-nitroaniline, catalytic methods are essential for achieving efficient N-propylation, particularly when using propanol as the alkylating agent. Research into the N-alkylation of electron-deficient anilines has identified several promising catalytic systems.
Ruthenium-based Catalysts: Ruthenium complexes are well-known for their ability to catalyze "borrowing hydrogen" reactions. These catalysts can facilitate the N-alkylation of anilines with alcohols, including those with electron-withdrawing groups.
Iridium-based Catalysts: Iridium complexes have also shown high activity in the N-alkylation of amines with alcohols. They can operate under relatively mild conditions and exhibit good functional group tolerance.
Palladium-based Catalysts: Palladium nanoparticles have been employed for the N-alkylation of anilines with alcohols. These heterogeneous catalysts offer the advantage of easier separation and recycling.
The table below summarizes some catalytic systems that have been reported for the N-alkylation of anilines, which could be adapted for the propylation of 2,3-difluoro-6-nitroaniline.
| Catalyst System | Alkylating Agent | Substrate Scope | General Observations |
| Ru-complexes (e.g., Shvo catalyst) | Alcohols | Broad, including some electron-deficient anilines. | High efficiency, but can be expensive and sensitive to air and moisture. |
| Ir-complexes (e.g., [Ir(Cp*)Cl₂]₂) | Alcohols | Effective for a wide range of anilines and alcohols. | Often requires a base and operates at elevated temperatures. |
| Pd/C or Pd nanoparticles | Alcohols | Effective for anilines, though less studied for highly deactivated systems. | Heterogeneous catalyst that can be recycled, may require higher catalyst loading or harsher conditions for deactivated substrates. |
Targeted Nitration Strategies on Fluorinated Aromatic Precursors
An alternative synthetic route involves the nitration of a pre-formed N-propyl-2,3-difluoroaniline . This approach requires the initial synthesis of this precursor, which could be achieved by the N-propylation of 2,3-difluoroaniline (B47769). 2,3-Difluoroaniline is commercially available and can be synthesized via several routes, including the reduction of 2,3-difluoronitrobenzene.
The key challenge in this strategy is the regioselective nitration of N-propyl-2,3-difluoroaniline. The directing effects of the amino group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing) would need to be carefully considered to achieve nitration at the desired C6 position. The bulky N-propyl group might sterically hinder nitration at the ortho position (C2), potentially favoring the para position (C4) or the other ortho position (C6).
Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely be employed. However, the reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.
Selective Fluorination Techniques Applied to Nitro-N-propylaniline Frameworks
The direct and selective introduction of fluorine atoms onto an existing nitro-N-propylaniline scaffold is a formidable challenge. The substitution pattern is governed by the directing effects of the existing amino and nitro groups. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. chemistrysteps.com For a hypothetical precursor such as N-propyl-4-nitroaniline, electrophilic fluorination would likely be directed to the positions ortho to the activating amino group.
Given the difficulty of controlling regioselectivity in the fluorination of such a pre-functionalized ring, modern synthetic approaches often rely on using electrophilic fluorinating agents with a carefully chosen substrate and catalyst. mdpi.com Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for electrophilic fluorination. mdpi.combeilstein-journals.org Catalytic systems involving transition metals such as palladium, copper, iron, or cobalt can enhance regioselectivity and reactivity under mild conditions. mdpi.com For instance, metal-catalyzed C-H activation could theoretically be directed by one of the existing functional groups to install fluorine atoms at the desired positions, although this remains a highly specialized and challenging transformation. A more common strategy involves starting with an already fluorinated aromatic ring, as direct fluorination of complex anilines can lead to mixtures of products. chemistrysteps.com
Multi-Step Convergent and Divergent Synthesis Pathways
The construction of a molecule with the specific substitution pattern of this compound typically requires a multi-step synthetic sequence. These pathways can be designed to be convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to generate a variety of related structures.
Functional group interconversions (FGIs) are fundamental to multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.uk A plausible retrosynthetic analysis for this compound suggests several potential forward synthetic routes built upon sequential FGIs.
One logical pathway begins with a readily available fluorinated starting material, such as 1,2,3-trifluoro-4-nitrobenzene (B1329356). This approach leverages a nucleophilic aromatic substitution (SNAr) reaction. The steps would be:
Nitration: Introduction of a nitro group to a tri-fluorinated benzene (B151609) ring.
Nucleophilic Aromatic Substitution: Reaction of 1,2,3-trifluoro-4-nitrobenzene with propylamine. The nitro group activates the ring towards nucleophilic attack, and the substitution would likely occur at the 4-position, displacing a fluorine atom to yield the N-propyl amine.
Hydrolysis (alternative): An alternative route involves the reaction of 2,3,4-trifluoronitrobenzene with an alkali metal hydroxide, like potassium hydroxide, in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to form 2,3-difluoro-6-nitrophenol. prepchem.comgoogle.com The resulting phenol (B47542) could then be converted to the target aniline, though this adds complexity.
Another viable pathway starts from 2,3-difluoroaniline. chemicalbook.com
N-propylation: The 2,3-difluoroaniline could first be alkylated with a propyl halide. However, controlling over-alkylation can be difficult. ic.ac.uk A more controlled method would be reductive amination with propanal or acylation with propanoyl chloride followed by reduction of the resulting amide. ic.ac.ukpsu.edu
Nitration: The final step would be the nitration of the resulting N-propyl-2,3-difluoroaniline. The N-propylamino group is an ortho-, para-director, making the introduction of the nitro group at the 6-position (ortho to the amine and meta to the fluorine atoms) a feasible transformation. chemistrysteps.com
This sequential approach allows for the careful and controlled installation of each functional group, building the complexity of the molecule step-by-step. youtube.comyoutube.com
Iron-catalyzed one-pot syntheses have also been developed for the transfer hydrogenative condensation of 2-nitroanilines with diols to form quinoxalines. nih.gov This demonstrates the potential for a single catalyst to facilitate sequential reduction and condensation reactions. A hypothetical one-pot process for the target molecule could involve the reduction of a precursor like 1,2-difluoro-3-nitrobenzene to the corresponding aniline, followed by in-situ N-propylation using a suitable alkylating agent and catalyst, all within a single reaction flask.
Optimization of Reaction Conditions and Process Efficiency
Optimizing a synthetic route involves the systematic investigation of various parameters to maximize yield and purity while minimizing reaction time and cost.
The choice of solvent can dramatically influence reaction rates and outcomes. chemrxiv.org For the proposed synthetic steps, such as nucleophilic aromatic substitution or N-alkylation, solvent polarity, and proticity are critical.
Nucleophilic Aromatic Substitution: In the reaction of a fluoronitrobenzene with propylamine, polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are typically preferred. prepchem.comrsc.org These solvents can solvate the cation of any salt byproducts while poorly solvating the anionic nucleophile, thereby increasing its reactivity.
N-Alkylation/Acylation: The N-acylation of anilines often proceeds in high yields using a base like pyridine (B92270) in a solvent such as dichloromethane. psu.edu
Kinetic studies, often performed using techniques like NMR spectroscopy, provide quantitative data on reaction rates. rsc.org Such studies can elucidate the reaction mechanism and help identify the rate-limiting step, which is crucial for targeted optimization. For example, kinetic analysis of aniline derivative catalysis has shown that imine formation can be the rate-limiting process in multi-step reactions. rsc.org
| Solvent | Type | Potential Application in Synthesis | Anticipated Effect |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Nucleophilic Aromatic Substitution (SNAr) | Accelerates SNAr by stabilizing intermediates and solvating cations. prepchem.com |
| Acetonitrile (CD3CN) | Polar Aprotic | Kinetic Studies, Catalytic Reactions | Allows for monitoring of reaction kinetics via NMR and is a common solvent for catalytic processes. rsc.org |
| Dichloromethane (DCM) | Nonpolar Aprotic | N-Acylation | Good solubility for organic substrates and reagents; non-reactive under acylation conditions. psu.edu |
| Methanol (B129727) (MeOH) | Polar Protic | Catalytic Hydrogenation (Nitro Reduction) | Common solvent for reductions using catalysts like Pd/C. chemicalbook.com |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | N-Alkylation | Facilitates nucleophilic substitution reactions. google.com |
Catalysis is key to developing efficient and selective synthetic methods. Different catalysts would be required for the various potential steps in synthesizing this compound.
Fluorination Catalysts: For electrophilic fluorination, transition metal catalysts (e.g., Ag, Rh, Mo, Co) can be used with reagents like Selectfluor or NFSI to achieve site-selectivity. mdpi.com Active fluoride (B91410) catalysts, comprising mixtures of transition metal, alkali metal, and alkaline earth metal fluorides, are also employed in fluorination reactions. google.com Chromium-based catalysts are noted for their high thermal stability and activity in certain fluorination processes. google.com
Catalysts for C-N Bond Formation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds, for instance, in the reaction between an aryl halide and an amine (Buchwald-Hartwig amination). This could be applied to couple 2,3-difluoro-6-nitro-bromobenzene with propylamine.
Reduction Catalysts: The reduction of the nitro group is a critical step in some proposed pathways. This is commonly achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemicalbook.comacs.org The choice of catalyst can influence selectivity, especially if other reducible functional groups are present. acs.org
Screening a variety of catalyst systems is essential to identify the optimal conditions that provide high yield and selectivity for the desired product.
| Reaction Type | Catalyst System | Reagents | Potential Role & Findings |
|---|---|---|---|
| Electrophilic Fluorination | β,β-diaryl serine organocatalyst | Selectfluor® | Enables highly enantioselective α-fluorination of β-dicarbonyl compounds, demonstrating the potential for organocatalysis in fluorination. mdpi.com |
| Electrophilic Fluorination | Cu, Fe, Pd, Co complexes | N-Fluorobenzenesulfonimide (NFSI) | These metal catalysts facilitate regioselective benzylic and allylic C–H fluorination under mild conditions. mdpi.com |
| Nitro Group Reduction | Palladium on Carbon (Pd/C) | H2 gas | Standard, highly efficient catalyst for reducing aromatic nitro groups to anilines. chemicalbook.com Selectivity can be an issue at elevated temperatures. acs.org |
| Nitro Group Reduction | Iron-based complexes | Transfer hydrogenation (e.g., from an alcohol) | Can catalyze the reduction of nitroarenes in one-pot sequences, avoiding the need for external redox agents. nih.gov |
| Vapor Phase Fluorination | Chromium salts/oxides | HF (gas) | Known to be thermally stable and active fluorination catalysts, though selectivity can be a challenge. google.com |
Application of Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. Key considerations include the use of safer solvents, the reduction of energy consumption, and the prevention of waste. The following sections detail the application of these principles to the synthesis of the target compound.
The selection of a solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. researchgate.net Consequently, there is a significant drive to develop synthetic methods that operate in solvent-free conditions or utilize environmentally benign solvent systems.
Solvent-Free Nitration:
A potential synthetic pathway to this compound could involve the nitration of a suitable precursor. Research has demonstrated the feasibility of solvent-free nitration of aromatic compounds. For instance, a one-step, catalyst-free, and solvent-free synthetic process for the nitration of arenes has been developed, offering a more economical and environmentally friendly alternative to traditional methods that rely on harmful catalysts and solvents. leadingedgeonly.com Another approach involves the use of trifluoromethanesulfonic acid to catalyze aromatic nitration under solvent-free conditions, achieving high yields in a short time at room temperature. organic-chemistry.org The use of dinitro-5,5-dimethylhydantoin (DNDMH) as a nitrating agent also presents a viable option with good functional group tolerance under solvent-free conditions. These methodologies could potentially be adapted for the nitration step in the synthesis of this compound, thereby eliminating the need for hazardous solvents.
Environmentally Benign Solvents:
Where a solvent is necessary, green alternatives are increasingly being employed. These include water, supercritical fluids, and ionic liquids.
Water: Performing reactions in water offers significant environmental benefits. For the reduction of a nitro group, a key step if the synthesis starts from a nitrated precursor, metal-free reduction of nitroaromatics mediated by tetrahydroxydiboron (B82485) can be conducted in water under mild conditions. organic-chemistry.org
Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. eurekaselect.com They are characterized by their low volatility, high thermal stability, and tunable solvent properties. For nitration reactions, ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036) can serve as the nitrating agent and solvent, eliminating the need for co-catalysts and traditional organic solvents. organic-chemistry.org
Supercritical Fluids: Supercritical fluids, such as carbon dioxide, can be used as reaction media. They offer the advantage of being easily removed from the reaction mixture by depressurization, leaving no solvent residue.
The table below summarizes potential green solvent systems applicable to the synthesis of this compound.
| Reaction Type | Green Solvent/Condition | Advantages |
| Aromatic Nitration | Solvent-Free | Reduces cost, eliminates harmful solvents and catalysts. leadingedgeonly.com |
| Aromatic Nitration | Ionic Liquids (e.g., [Dsim]NO₃) | Acts as both solvent and nitrating agent, mild conditions. organic-chemistry.org |
| Nitro Group Reduction | Water | Environmentally benign, mild reaction conditions. organic-chemistry.org |
Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by developing reactions that proceed at ambient temperature and pressure or by utilizing alternative energy sources that enhance reaction rates and reduce reaction times.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com By directly heating the reaction mixture, microwave synthesis can lead to significantly shorter reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. mdpi.comresearchgate.net For instance, the solvent-free reduction of aromatic nitro compounds using alumina-supported hydrazine (B178648) can be efficiently carried out under microwave irradiation. researchgate.net Similarly, the synthesis of substituted quinolines from anilines has been successfully achieved using microwave irradiation, demonstrating its utility in reactions involving aniline derivatives. mdpi.com This technology could be applied to either the nitration or the N-alkylation step in the synthesis of this compound to improve energy efficiency.
Ambient Temperature Reactions:
The following table outlines energy-efficient conditions that could be incorporated into the synthesis of this compound.
| Reaction Step | Energy-Efficient Condition | Benefits |
| Nitro Group Reduction | Microwave Irradiation | Reduced reaction time, high yields. researchgate.net |
| N-Alkylation/Cyclization | Microwave Irradiation | Increased reaction efficiency. mdpi.com |
| Aromatic Nitration | Ambient Temperature (with tert-butyl nitrite) | Minimizes energy expenditure. dtic.mil |
| Nitro Group Reduction | Ambient Temperature (with tetrahydroxydiboron) | Fast reaction, high selectivity, no heating required. organic-chemistry.org |
By strategically implementing solvent-free or green solvent systems and adopting energy-efficient reaction conditions, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 2,3 Difluoro 6 Nitro N Propylaniline
Reactivity at the Nitro Group
The nitro group is a versatile functional group known for its ability to undergo reduction and be converted into various other nitrogen-containing functionalities.
The reduction of the nitro group in nitroaromatic compounds to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org For 2,3-difluoro-6-nitro-N-propylaniline, this selective reduction yields the corresponding 3,4-difluoro-N1-propylbenzene-1,2-diamine. This reaction is of significant importance as the resulting ortho-phenylenediamine is a key precursor for the synthesis of various heterocyclic compounds. A range of methods can be employed to achieve this transformation with high chemoselectivity, leaving the fluorine atoms and the N-propyl amine group intact.
Common methods for this reduction include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). wikipedia.org For instance, the use of iron powder in the presence of an acid is a common and cost-effective approach.
Chemical Reductants: Reagents such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are effective for the reduction of aromatic nitro groups. wikipedia.org Sodium borohydride, typically unreactive towards nitro groups, can be activated with transition metal complexes to become a potent reducing system. jsynthchem.com
The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. However, for this compound, the primary concern is the selective reduction of the nitro group without affecting the other substituents.
Table 1: Reagents for Selective Nitro Group Reduction
| Reagent/System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol (B129727) or Ethanol, RT | 3,4-difluoro-N1-propylbenzene-1,2-diamine |
| Fe, HCl/H₂O | Reflux | 3,4-difluoro-N1-propylbenzene-1,2-diamine |
| SnCl₂·2H₂O | Ethanol, Reflux | 3,4-difluoro-N1-propylbenzene-1,2-diamine |
| Na₂S₂O₄ | H₂O/Methanol, Reflux | 3,4-difluoro-N1-propylbenzene-1,2-diamine |
The nitro group can be transformed into other nitrogen-based functional groups through controlled reduction or coupling reactions.
Nitroso Compounds: The reduction of a nitro group can be halted at an intermediate stage to yield a nitroso compound. This partial reduction is often challenging but can be achieved under specific conditions. For example, reduction with zinc dust in a neutral medium like aqueous ammonium chloride can produce the corresponding hydroxylamine, which can then be carefully oxidized to the nitroso derivative. wikipedia.org A more direct method involves deoxygenation using organophosphorus catalysts, where the nitroarene is converted to a nitrosoarene intermediate. nih.gov This would transform this compound into 1,2-difluoro-3-nitroso-4-(propylamino)benzene.
Azo Compounds: Azo compounds, characterized by the -N=N- linkage, can be synthesized from nitroaromatic precursors. nih.govmdpi.com One common method is the reductive coupling of a nitroarene with an amine. researchgate.net For example, reacting this compound with an aniline (B41778) in the presence of a suitable reducing system could yield an unsymmetrical azo compound. Alternatively, treatment of aromatic nitro compounds with certain metal hydrides can lead to the formation of symmetrical azo compounds through dimerization. wikipedia.org A plausible mechanism involves the initial reduction of the nitro group to nitrosobenzene and N-phenylhydroxylamine, which then condense and are further reduced to form the azo linkage. mdpi.com
Table 2: Reagents for Interconversion of the Nitro Group
| Target Functional Group | Reagent/Method | Reaction Type |
|---|---|---|
| Nitroso (-NO) | Zn/NH₄Cl, then mild oxidation | Partial Reduction/Oxidation |
| Azo (-N=N-) | PPh₃ / Hydrosilane (with an aniline) | Reductive Coupling nih.gov |
Reactions Involving the N-Propyl Amine Moiety
The secondary amine group in this compound is nucleophilic and can participate in a variety of bond-forming reactions at the nitrogen atom.
The hydrogen atom on the secondary amine can be readily substituted through reactions with electrophilic reagents.
N-Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. google.com For instance, reaction with acetyl chloride would yield N-(2,3-difluoro-6-nitrophenyl)-N-propylacetamide. This transformation converts the amine into a more electron-deficient amide functionality.
N-Sulfonation: Similarly, the amine can react with sulfonyl chlorides to form sulfonamides. Reaction of this compound with an agent like propanesulfonyl chloride in the presence of a base would yield N-(2,3-difluoro-6-nitrophenyl)-N-propylpropane-1-sulfonamide. The resulting sulfonamide group is a strong electron-withdrawing group and is stable to a wide range of chemical conditions.
Table 3: N-Functionalization Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) / Base | N-Aryl-N-alkyl-acetamide |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) / Base | N-Aryl-N-alkyl-acetamide |
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). While often catalyzed by transition metals, acid-catalyzed hydroamination of alkenes with anilines has also been reported. nih.gov The reaction of this compound with an alkene, such as cyclohexene, could potentially be promoted by a strong acid catalyst. Research has shown that anilines bearing electron-withdrawing substituents can favor the formation of the hydroamination product. nih.gov This suggests that the electronic properties of this compound make it a suitable candidate for such C-N bond forming reactions.
The nitrogen atom of the N-propyl amine can act as a nucleophile to attack alkylating or arylating agents, leading to the formation of a tertiary amine.
N-Alkylation: This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction is often carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the S_N2 displacement of the halide. This reaction would occur exclusively at the secondary amine nitrogen, as it is the only site available for such a substitution.
N-Arylation: The formation of a C(aryl)-N bond can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable base. This method provides a powerful tool for constructing complex tertiary amines containing three different substituent groups on the nitrogen atom.
Aromatic Ring Reactivity and Substitution Chemistry
The aromatic ring of this compound possesses a unique substitution pattern that dictates its reactivity. The interplay between electron-withdrawing groups (the nitro moiety and two fluorine atoms) and an electron-donating group (the N-propylamino moiety) creates a highly polarized aromatic system, making it particularly susceptible to certain types of substitution reactions while being resistant to others.
The most significant aspect of the reactivity of this compound is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reactivity is primarily due to the presence of the potent electron-withdrawing nitro group positioned ortho to one of the fluorine atoms, which strongly activates the ring towards nucleophilic attack. wikipedia.orgyoutube.com
The SNAr mechanism involves a two-step addition-elimination process. youtube.comyoutube.com
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product.
In this compound, the two fluorine atoms at the C2 and C3 positions are potential sites for substitution. However, their reactivity is not equivalent. The fluorine atom at the C2 position is significantly more activated towards nucleophilic attack. This is because the C2 position is ortho to the powerfully electron-withdrawing nitro group at C6. This proximity allows the nitro group to effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. youtube.com Conversely, the fluorine atom at the C3 position is meta to the nitro group, and its ability to delocalize the negative charge via resonance is negligible, resulting in a much lower reaction rate at this position. youtube.com
Fluorine is an excellent leaving group in the context of SNAr, often better than heavier halogens. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step of the reaction. youtube.comyoutube.com This reactivity is leveraged in the synthesis of various heterocyclic structures, such as quinoxalines, where difluoro-nitroaromatic compounds serve as key building blocks. nih.govnih.govnih.gov
| Position of Fluorine | Relation to Nitro Group | Activation Level | Reason for Reactivity |
|---|---|---|---|
| C2 | Ortho | High | Strong resonance stabilization of the Meisenheimer complex by the adjacent nitro group. |
| C3 | Meta | Low | Lack of direct resonance stabilization from the nitro group. |
Electrophilic Aromatic Substitution (SEAr) on the this compound ring is considered highly unfavorable. SEAr reactions involve the attack of an electron-rich aromatic ring on a strong electrophile. wikipedia.orgmasterorganicchemistry.com The aromatic ring in this molecule is severely electron-deficient due to the cumulative electron-withdrawing effects of three powerful deactivating substituents: one nitro group and two fluorine atoms. youtube.comlibretexts.org
While the N-propylamino group is a strong activating group and an ortho, para-director, its influence is largely overcome by the deactivating groups. wikipedia.org The potential sites for electrophilic attack are:
C4-position: This position is para to the activating amino group but is also ortho to a deactivating fluorine atom (at C3).
C5-position: This position is meta to the activating amino group and ortho to the deactivating nitro group (at C6).
The strong deactivation of the ring means that extremely harsh reaction conditions would be required to force an electrophilic substitution, which would likely lead to degradation of the molecule rather than controlled substitution. libretexts.org Therefore, for practical synthetic purposes, this compound is considered inert to typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com
Mechanistic Investigations of Key Transformations
The key transformation of this compound is the SNAr reaction, the mechanism of which is defined by a distinct intermediate and associated transition states. The central intermediate is the Meisenheimer complex, a non-aromatic, resonance-stabilized cyclohexadienyl anion. wikipedia.org
When a nucleophile (Nu⁻) attacks the C2 position, a Meisenheimer complex is formed. The negative charge is delocalized across the carbon framework and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization is crucial for the stability of the intermediate. The resonance structures show that the charge is effectively accommodated by the substituent that is designed to withdraw electron density. youtube.comyoutube.com
The formation of this intermediate is the rate-determining step and involves passing through a high-energy transition state. The stability of the Meisenheimer complex directly influences the activation energy required to reach this transition state; a more stable intermediate implies a lower activation energy and a faster reaction rate. youtube.com The subsequent step, the expulsion of the fluoride (B91410) ion to restore aromaticity, has a much lower activation energy and occurs rapidly.
Computational studies on similar nitro-activated aromatic systems have been used to model the geometries and energies of both the transition states and the Meisenheimer intermediates. These studies confirm the high degree of charge delocalization and the planar or near-planar geometry of the anionic ring system, which maximizes orbital overlap for resonance stabilization.
| Species | Description | Key Characteristics |
|---|---|---|
| First Transition State (TS1) | The energy maximum on the path from reactants to the Meisenheimer complex. | High-energy, partially formed C-Nu bond and partially broken C=C pi bond. Rate-determining. |
| Meisenheimer Complex | A resonance-stabilized, anionic intermediate. | Non-aromatic, sp³-hybridized carbon at the site of attack. Negative charge delocalized onto the nitro group. |
| Second Transition State (TS2) | The energy maximum on the path from the intermediate to the products. | Lower in energy than TS1. Partially broken C-F bond. |
Rate = k[Ar-F][Nu⁻]
The rate constant, k, is influenced by several factors:
Nucleophile: Stronger, more polarizable nucleophiles generally react faster. For instance, thiolate anions are typically more reactive than alkoxide anions. nih.gov
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Quinoxalines |
Computational and Theoretical Chemistry Investigations on 2,3 Difluoro 6 Nitro N Propylaniline
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of 2,3-difluoro-6-nitro-N-propylaniline is dictated by the complex interplay of its constituent functional groups attached to the aniline (B41778) core. Molecular Orbital (MO) theory provides a framework for understanding how these substituents—the N-propylamino group, two fluorine atoms, and a nitro group—collectively influence the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The N-propylamino group (-NHC3H7) acts as an electron-donating group (EDG) primarily through the resonance effect (+M), where the nitrogen's lone pair of electrons delocalizes into the aromatic ring. This effect tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the nitro group (-NO2) is a powerful electron-withdrawing group (EWG) through both a strong inductive effect (-I) and a resonance effect (-M). reddit.com It withdraws electron density from the ring, which significantly lowers the energy of both the HOMO and LUMO. researchgate.net
The two fluorine atoms exhibit dual electronic behavior. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I). chemistrysteps.comvedantu.com However, they also possess lone pairs that can be donated to the aromatic ring via a weaker resonance effect (+M). khanacademy.org In the case of halogens, the inductive effect typically dominates over the resonance effect. quora.com
In this compound, the presence of three potent EWGs (one nitro and two fluoro groups) is expected to overwhelmingly counteract the donating effect of the N-propylamino group. This would lead to a significant stabilization (lowering of energy) of both the HOMO and LUMO compared to unsubstituted aniline. The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally implying higher chemical reactivity. thaiscience.infoacs.org Computational studies on substituted anilines show that EWGs tend to increase the energy gap, suggesting that this compound would be a relatively stable molecule. researchgate.netresearchgate.net
The spatial distribution of the frontier orbitals is also heavily influenced. The HOMO is likely to have significant density on the N-propylamino group and the aromatic ring, although reduced by the EWGs. The LUMO, in contrast, is expected to be predominantly localized over the nitro group and the carbon atoms of the benzene (B151609) ring, reflecting the electron-accepting nature of this part of the molecule. thaiscience.inforesearchgate.net
| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy |
|---|---|---|---|---|---|
| -NHC3H7 | 1 | -I (weak) | +M (strong) | Increase | Slight Increase |
| -F | 2, 3 | -I (strong) | +M (weak) | Decrease | Decrease |
| -NO2 | 6 | -I (strong) | -M (strong) | Strong Decrease | Strong Decrease |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotational freedom around the C1-N (ring-amine) and N-C (amine-propyl) single bonds. The presence of bulky and polar substituents in ortho positions (2-fluoro and 6-nitro) to the N-propylamino group introduces significant steric and electronic constraints that govern the molecule's preferred three-dimensional structure.
Conformational analysis, typically performed using computational methods like semiempirical or ab initio calculations, can predict the relative energies and geometries of different conformers. colostate.edu For this compound, a key feature is the potential for an intramolecular hydrogen bond between the hydrogen atom of the amino group and an oxygen atom of the adjacent ortho-nitro group. Such an interaction would form a stable six-membered ring, significantly restricting the rotation around the C1-N bond and favoring a more planar conformation in that region of the molecule. researchgate.net Steric hindrance between the N-propyl group and the ortho substituents will also play a crucial role in determining the torsional angles. quora.com
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of the molecule over time. By simulating the atomic motions under a given force field, MD can reveal the stability of different conformations, the energy barriers for interconversion between them, and how the molecule's shape fluctuates at a given temperature. Such simulations would likely show that the conformer stabilized by the intramolecular hydrogen bond is the most populated state, with the propyl chain adopting orientations that minimize steric clashes with the ortho-fluoro group.
| Conformer ID | Key Dihedral Angle 1 (C6-C1-N-Cpropyl) | Key Dihedral Angle 2 (C1-N-Cpropyl-Cpropyl) | Key Feature | Predicted Relative Stability |
|---|---|---|---|---|
| Conf-1 | ~0° (planar) | ~180° (anti) | Intramolecular N-H···O=N hydrogen bond | Most Stable |
| Conf-2 | ~0° (planar) | ~60° (gauche) | Intramolecular N-H···O=N hydrogen bond, gauche propyl | Less Stable |
| Conf-3 | ~90° (non-planar) | ~180° (anti) | Broken H-bond, reduced resonance, less steric strain | High Energy |
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors are used to translate complex electronic structure data into chemically intuitive indices of reactivity. The Fukui function and the Molecular Electrostatic Potential (MEP) are two such descriptors that are invaluable for predicting the regioselectivity of chemical reactions. mdpi.com
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would be expected to show the most negative potential localized on the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic attack or hydrogen bond donation. thaiscience.infonih.gov The area around the aromatic ring would be significantly less negative or even positive due to the strong electron withdrawal by the substituents, indicating a reduced susceptibility to electrophilic aromatic substitution. researchgate.net
The Fukui function, derived from density functional theory, identifies which atoms in a molecule are most likely to accept or donate electrons. wikipedia.org The function for nucleophilic attack (f+) highlights sites prone to attack by nucleophiles (electron donors), while the function for electrophilic attack (f-) indicates sites susceptible to attack by electrophiles (electron acceptors). scm.comresearchgate.net For this molecule, the f+ function would likely have large values on the carbon atoms of the aromatic ring, particularly those bearing the fluorine atoms, and on the nitrogen of the nitro group, suggesting these are the most electrophilic centers. The f- function, indicating nucleophilic character, would be more localized on the amino nitrogen, though its reactivity is significantly dampened by the adjacent EWGs. mdpi.com It has been noted that nitro groups can lead to unusual negative values in Fukui functions, indicating a lack of nucleophilicity. mdpi.com
| Molecular Region | Predicted MEP | Predicted Site for Electrophilic Attack (High f-) | Predicted Site for Nucleophilic Attack (High f+) |
|---|---|---|---|
| Nitro Group Oxygens | Strongly Negative (Red) | Likely | Unlikely |
| Amino Group Nitrogen | Slightly Negative / Neutral | Most Likely (but attenuated) | Unlikely |
| Aromatic Ring Carbons | Slightly Positive (Blue/Green) | Unlikely | Highly Likely (especially C-F positions) |
The aromaticity of the benzene ring in this compound is substantially modulated by the electronic effects of its substituents. Aromaticity is associated with delocalized π-electrons in a cyclic system, leading to enhanced stability. This delocalization can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length alternation in the ring; a HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 indicates a non-aromatic system. nih.govacs.org
The substituents on the aniline ring engage in a "tug-of-war" of electronic effects. chemistrysteps.comvedantu.com
Nitro Group: The -NO2 group is a classic deactivating group, strongly withdrawing electron density from the ring via both induction (-I) and resonance (-M). This significantly reduces the ring's electron density and its aromatic character. reddit.com
Fluorine Atoms: Halogens are also deactivating. They have a strong electron-withdrawing inductive effect (-I) due to high electronegativity, which outweighs their weaker electron-donating resonance effect (+M). khanacademy.org
N-Propylamino Group: The -NHR group is an activating group, donating electron density into the ring via a strong resonance effect (+M), which typically overrides its weaker inductive withdrawal. chemistrysteps.com
In this molecule, the combined and potent electron-withdrawing nature of the nitro and two fluoro groups is expected to dominate the donating effect of the amino group. This extensive withdrawal of π-electron density from the ring would lead to increased bond length alternation and, consequently, a significant reduction in aromaticity. Computational studies measuring the HOMA index for this molecule would likely yield a value substantially lower than 1, reflecting a system with diminished aromatic character compared to benzene or aniline. nih.govresearchgate.netresearchgate.net
| Effect Type | -NHC3H7 | -F | -NO2 | Overall Predicted Effect on Ring |
|---|---|---|---|---|
| Inductive | -I (Weak) | -I (Strong) | -I (Strong) | Strong electron withdrawal |
| Resonance | +M (Strong) | +M (Weak) | -M (Strong) | Strong electron withdrawal |
| Net Effect | Donating (Activating) | Withdrawing (Deactivating) | Withdrawing (Deactivating) | Strongly Deactivated Ring |
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces (PES) and the calculation of activation energies. For an electron-deficient molecule like this compound, a highly plausible reaction is Nucleophilic Aromatic Substitution (SNAr).
In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. nih.gov The strong electron-withdrawing groups on the ring are essential as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. nih.gov In this molecule, the fluorine atoms are potential leaving groups. Computational models, typically using Density Functional Theory (DFT), can be employed to investigate the reaction pathway. acs.org This involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., this compound and a nucleophile like methoxide) and the final products.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of the TS provides insight into the bond-forming and bond-breaking processes.
Energy Profile Calculation: Determining the energies of the reactants, transition state(s), intermediates, and products to construct a reaction energy profile. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate.
Computational studies could predict which of the two fluorine atoms is more susceptible to substitution by comparing the activation energies for attack at the C2 and C3 positions. The presence of the ortho-nitro group would strongly activate the C2 position for nucleophilic attack. chemrxiv.org
| Step | Computational Task | Information Gained |
|---|---|---|
| 1 | Geometry optimization of reactants and products | Thermodynamic stability (ΔHrxn) |
| 2 | Locate Meisenheimer complex intermediate | Structure and stability of the reaction intermediate |
| 3 | Transition state search and frequency calculation | Structure and energy of the transition state(s) |
| 4 | Construct Reaction Energy Profile | Activation Energy (Ea), reaction mechanism (stepwise vs. concerted) |
Solvation Models and Environmental Effects on Molecular Properties and Reactivity
Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The surrounding solvent can have a profound impact on a molecule's properties and reactivity, making it essential to include these environmental effects in computational models. cdnsciencepub.com
Implicit or continuum solvation models are a computationally efficient way to account for bulk solvent effects. researchgate.net In these models, the solvent is not represented by individual molecules but as a continuous medium with a characteristic dielectric constant (ε). wikipedia.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric medium. Widely used continuum models include:
COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the screening charges on the cavity surface. wikipedia.orggithub.iotaylorandfrancis.com
SMD (Solvation Model based on Density): This is a universal solvation model that uses the solute's electron density to define the cavity and includes terms for non-electrostatic interactions, such as cavity formation and dispersion. github.iogoogle.comresearchgate.net
For this compound, a polar molecule, the choice of solvent would significantly alter its computed properties. In a polar solvent like water or dimethyl sulfoxide (B87167), the molecule's dipole moment would be enhanced compared to the gas phase. nih.gov The solvent would preferentially stabilize more polar conformers and charged species, such as the Meisenheimer intermediate in an SNAr reaction. This stabilization of charged intermediates and transition states by a polar solvent can dramatically lower the activation energy and accelerate the reaction rate. nih.govumn.edu Therefore, accurate computational predictions of reactivity must incorporate a suitable solvation model.
| Property | In Non-Polar Solvent (e.g., Hexane) | In Polar Solvent (e.g., Water) |
|---|---|---|
| Dipole Moment | Moderate | Enhanced |
| HOMO-LUMO Gap | Larger | Slightly smaller |
| Stability of Polar Conformers | Lower | Higher |
| SNAr Reaction Rate | Slow | Accelerated |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Benzene |
| Dimethyl sulfoxide |
| Hexane |
| Water |
Applications of 2,3 Difluoro 6 Nitro N Propylaniline As a Synthetic Intermediate
Precursor for Advanced Fluorinated Heterocyclic Systems
The arrangement of the amino and nitro groups on the difluorinated phenyl ring makes 2,3-difluoro-6-nitro-N-propylaniline a key starting material for building fused heterocyclic structures. The primary synthetic strategy involves the chemical transformation of the nitro group to create a reactive intermediate that can undergo intramolecular cyclization.
The synthesis of benzimidazole (B57391) derivatives from this compound is a two-step process. The foundational step is the reduction of the nitro group to a primary amine, which converts the starting material into a substituted o-phenylenediamine. This intermediate is the crucial building block for the benzimidazole core.
The initial reduction of this compound yields 3,4-difluoro-N¹-propylbenzene-1,2-diamine . This transformation is typically achieved using standard reducing agents effective for aromatic nitro groups, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or iron powder. organic-chemistry.org
Once the diamine intermediate is formed, the benzimidazole ring is constructed via condensation and subsequent cyclization with a one-carbon (C1) electrophile. nih.govresearchgate.net The N-propyl group from the original molecule remains at the N¹ position of the resulting benzimidazole ring. The specific substituent at the 2-position of the benzimidazole is determined by the choice of the C1 reactant. A variety of reagents can be used, leading to a diverse range of 2-substituted benzimidazoles. nih.govnih.gov
Table 1: Synthesis of 2-Substituted-1-propyl-6,7-difluorobenzimidazoles
| Reagent (C1 Source) | Resulting 2-Substituent | General Reaction Method |
|---|---|---|
| Aldehydes (R-CHO) | Alkyl or Aryl group (R) | Phillips or Weidenhagen condensation |
| Carboxylic Acids (R-COOH) | Alkyl or Aryl group (R) | Condensation with acid catalysis (e.g., p-TsOH) |
| Formic Acid (HCOOH) | Hydrogen (H) | Condensation/Cyclization |
The reaction with an aldehyde, for instance, proceeds through an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often aerobic) to furnish the aromatic benzimidazole ring system. researchgate.net The presence of the two fluorine atoms on the benzene (B151609) ring can influence the reactivity and electronic properties of the final benzimidazole derivatives.
The synthesis of fluorinated phenanthrolines, a class of important chelating agents, can utilize fluorinated nitroanilines as precursors. nih.gov The classic method for constructing the phenanthroline skeleton is the Skraup–Doebner–Miller reaction, which involves reacting an aromatic amine with α,β-unsaturated aldehydes or ketones (or glycerol, which generates acrolein in situ) under strongly acidic and oxidizing conditions.
Following this established methodology, 2,3-difluoro-6-nitroaniline (B1301635) derivatives can serve as the aromatic amine component. nih.gov In the context of this compound, the molecule would first undergo reduction of the nitro group to form the corresponding o-phenylenediamine. This diamine could then, in principle, be used in a reaction cascade to build the phenanthroline system. However, the harsh acidic conditions of the Skraup reaction would likely lead to the cleavage of the N-propyl group. Therefore, the more direct precursor would be the unalkylated 2,3-difluoro-6-nitroaniline . The reaction of this compound with glycerol, sulfuric acid, and an oxidizing agent would lead to the formation of a fluorinated 1,10-phenanthroline, with the fluorine atoms positioned on the heterocyclic framework. This precedent highlights the role of fluoro-nitroanilines as key building blocks for accessing complex, fluorinated N-heterocyclic systems like phenanthrolines. nih.gov
Role in the Construction of Complex Organic Frameworks and Scaffolds
There is currently no specific information in the scientific literature documenting the use of this compound in the construction of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). While its derivative, 3,4-difluoro-N¹-propylbenzene-1,2-diamine, could theoretically act as a multitopic linker after further functionalization, its application in this area has not been reported.
Utilization in Methodological Development for Fluorine Chemistry and N-Functionalization
The scientific literature does not currently contain reports on the specific use of this compound as a platform for developing new methodologies in fluorine chemistry or N-functionalization. Its synthesis and reactions fall within established chemical principles, and it has not been highlighted as a key compound for pioneering new synthetic techniques.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-difluoro-N¹-propylbenzene-1,2-diamine |
| 2,3-difluoro-6-nitroaniline |
| Palladium on carbon (Pd/C) |
| p-toluenesulfonic acid (p-TsOH) |
| 1,10-phenanthroline |
| Acrolein |
| Glycerol |
| Tin(II) chloride |
Advanced Analytical and Spectroscopic Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A full suite of NMR experiments would be required to assign all proton, carbon, and fluorine signals and to establish the connectivity and spatial relationships within 2,3-difluoro-6-nitro-N-propylaniline.
One-dimensional NMR spectra provide the initial and most fundamental structural information.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the N-propyl group. The two aromatic protons would appear as a complex multiplet system due to coupling to each other and to the adjacent fluorine atoms. The N-propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the nitrogen atom. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would reveal nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nitro group and the fluorine substituents. The three aliphatic carbons of the propyl group would appear in the upfield region of the spectrum.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for characterizing fluorinated organic compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The coupling patterns in the ¹⁹F NMR spectrum would provide valuable information about the relative positions of the fluorine atoms and their coupling to nearby protons.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) |
| Chemical Shift (δ) ppm |
| ~7.5 (m, 1H, Ar-H) |
| ~6.8 (m, 1H, Ar-H) |
| ~3.2 (t, 2H, N-CH₂) |
| ~1.7 (sext, 2H, CH₂) |
| ~1.0 (t, 3H, CH₃) |
| Predicted ¹³C NMR Data (CDCl₃, 101 MHz) |
| Chemical Shift (δ) ppm |
| ~150 (d, C-F) |
| ~145 (d, C-F) |
| ~140 (C-NO₂) |
| ~130 (C-N) |
| ~125 (d, CH) |
| ~115 (d, CH) |
| ~46 (N-CH₂) |
| ~23 (CH₂) |
| ~11 (CH₃) |
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. princeton.eduyoutube.comsdsu.eduemerypharma.comcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the J-coupling between the protons of the propyl group (N-CH₂ to CH₂ and CH₂ to CH₃) and between the two aromatic protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduemerypharma.com It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups in the molecule by linking them to their corresponding, already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduemerypharma.com HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons), such as the carbons bearing the nitro, amino, and fluoro substituents. For instance, correlations would be expected from the N-CH₂ protons to the aromatic carbon attached to the nitrogen, and from the aromatic protons to the surrounding quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. NOESY would be useful for determining the preferred conformation of the N-propyl group relative to the aromatic ring. For example, a cross-peak between the N-CH₂ protons and one of the aromatic protons would indicate their close spatial arrangement.
High-Resolution Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₀F₂N₂O₂), HRMS would provide a precise mass measurement that confirms this molecular formula.
In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern under electron ionization (EI). The fragmentation would likely involve the loss of the propyl group, the nitro group, and other small fragments, providing further structural confirmation.
| Predicted High-Resolution Mass Spectrometry Data |
| Molecular Formula |
| C₉H₁₀F₂N₂O₂ |
| Calculated Monoisotopic Mass |
| 216.0710 |
| Expected Fragmentation Pathways |
| Loss of C₃H₇ (propyl radical) |
| Loss of NO₂ (nitro radical) |
| Loss of C₃H₆ (propene) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering definitive proof of the connectivity and conformation of the molecule. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-F stretching, C-H stretching of the aromatic and aliphatic groups, and aromatic C=C stretching.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.
These techniques are also valuable for monitoring the progress of the synthesis of this compound, for example, by observing the appearance of the nitro group stretches or the disappearance of the primary amine stretches of a precursor.
| Predicted Vibrational Spectroscopy Data (cm⁻¹) |
| Functional Group |
| N-H Stretch |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch |
| Asymmetric NO₂ Stretch |
| Symmetric NO₂ Stretch |
| Aromatic C=C Stretch |
| C-F Stretch |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities. cdc.govthermofisher.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, would be a primary method for determining the purity of the compound. thermofisher.comchromatographyonline.com A suitable mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be used to achieve good separation. Detection would typically be performed using a UV detector, as the aromatic and nitro functionalities provide strong chromophores.
Gas Chromatography (GC): GC could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. cdc.gov A capillary column with a suitable stationary phase would be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for enhanced identification of any impurities. cdc.gov
Future Perspectives and Emerging Research Directions
Design of Novel Synthetic Routes with Enhanced Regio-, Chemo-, and Stereoselectivity
The development of efficient and selective synthetic methodologies is paramount to unlocking the potential of 2,3-difluoro-6-nitro-N-propylaniline. Current synthetic approaches are likely based on classical nucleophilic aromatic substitution and N-alkylation reactions, which may suffer from limitations in yield and selectivity. Future research should focus on pioneering more sophisticated and controlled synthetic strategies.
The regioselective synthesis of polysubstituted anilines is a significant challenge in organic chemistry. nih.govnih.govfigshare.comrsc.org Future work could explore directed ortho-metalation or C-H activation strategies on a simpler precursor, such as N-propyl-2,3-difluoroaniline, followed by a regioselective nitration. Conversely, starting from 2,3-difluoro-6-nitroaniline (B1301635), the development of highly selective N-alkylation methods using propyl halides or other propylating agents in the presence of advanced catalytic systems could provide a more direct and efficient route. acs.orgnih.govresearchgate.nettsijournals.com
Given the presence of multiple reactive sites, achieving high chemoselectivity is crucial. For instance, during the reduction of the nitro group, preserving the fluorine atoms and preventing hydrodefluorination is a key challenge that requires the development of highly specific catalysts. acs.orgrsc.orgresearchgate.net Furthermore, if the synthesis involves chiral catalysts or auxiliaries, the creation of stereocenters could be explored, particularly if the propyl chain is modified. The principles of asymmetric organocatalysis could be applied to introduce chirality, potentially leading to novel derivatives with interesting biological or material properties. youtube.com
Exploration of Unconventional Reactivity under Extreme Conditions or Novel Catalysis
The inherent stability of the C-F bonds and the deactivating effect of the nitro group on the aniline (B41778) ring suggest that this compound may exhibit unique reactivity under non-standard conditions. Investigating its behavior under high pressure, microwave irradiation, or sonication could unlock novel transformation pathways that are inaccessible under conventional thermal conditions. These techniques can accelerate reaction rates and sometimes alter selectivity, providing access to new chemical space. researchgate.net
The application of novel catalytic systems also presents a promising avenue for research. For example, photoredox catalysis could enable transformations that are difficult to achieve using traditional thermal methods. The nitroaromatic moiety can be susceptible to single-electron transfer processes, opening up possibilities for radical-based reactions. acs.org Additionally, dual catalysis, combining a metal catalyst with an organocatalyst, could enable synergistic activation of the substrate and reagent, leading to new and efficient bond formations. The development of catalysts for the selective functionalization of the C-H bonds on the aromatic ring, in the presence of the existing substituents, would be a particularly valuable contribution.
Integration into Sustainable and Continuous Flow Chemistry Processes
The principles of green chemistry and the advantages of continuous flow manufacturing are increasingly influencing the synthesis of fine chemicals and pharmaceuticals. acs.orgaurigeneservices.comamf.chresearchgate.netlonza.com Future research should aim to integrate the synthesis of this compound and its derivatives into sustainable processes. This includes the use of greener solvents, minimizing waste generation, and employing energy-efficient reaction conditions.
Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. acs.orgaurigeneservices.comamf.chlonza.com The synthesis of this compound could be adapted to a flow regime. For example, the nitration and N-alkylation steps, which can be exothermic and require careful temperature control, would be well-suited for a microreactor environment. Furthermore, in-line purification and analysis could be integrated into the flow system, enabling a fully automated and efficient production process. The reduction of the nitro group, a common transformation for such compounds, has been successfully demonstrated in continuous flow systems for other nitroarenes. acs.org
Development of Highly Specific Catalytic Systems for Targeted Transformations of the Compound
The functional groups present in this compound offer multiple handles for further chemical modification. The development of highly specific catalytic systems that can target one functional group in the presence of others is a key area for future research.
For instance, catalysts that can selectively reduce the nitro group to an amine without affecting the fluorine substituents are highly desirable. acs.orgrsc.org This would provide access to 2,3-difluoro-N1-propylbenzene-1,6-diamine, a potentially valuable building block for polymers and pharmaceuticals. Conversely, catalysts that can mediate reactions at the N-H bond of the secondary amine without interacting with the nitro or fluoro groups would also be of significant interest. This could include catalysts for acylation, arylation, or further alkylation. acs.orgnih.govresearchgate.nettsijournals.com Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could be explored for the synthesis of more complex derivatives. acs.org The development of catalysts that can selectively activate and functionalize a specific C-H bond on the aromatic ring would represent a major advance. acs.org
Advanced Computational Design and Prediction of Novel Derivatives with Tuned Chemical Properties and Reactivity Profiles
Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules, and for guiding the design of new derivatives with desired characteristics. nih.govresearchgate.netumn.edunih.govwikipedia.orgmdpi.com For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and spectroscopic properties.
Density Functional Theory (DFT) calculations can be employed to predict key parameters such as bond lengths, bond angles, vibrational frequencies, and electronic transitions. researchgate.netmdpi.com These calculations can also be used to model the reaction mechanisms of potential transformations, helping to rationalize observed reactivity and to predict the feasibility of new reactions. nih.govacs.orgnih.gov
Furthermore, computational methods can be used to design novel derivatives of this compound with tailored properties. By systematically varying the substituents on the aromatic ring or on the propyl chain in silico, it is possible to predict how these modifications will affect the molecule's electronic properties, lipophilicity, and potential biological activity. nih.gov This computational pre-screening can help to prioritize synthetic targets and to focus experimental efforts on the most promising candidates. For instance, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a virtual library of derivatives to predict their potential as, for example, agrochemicals or pharmaceutical intermediates. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
